TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Description

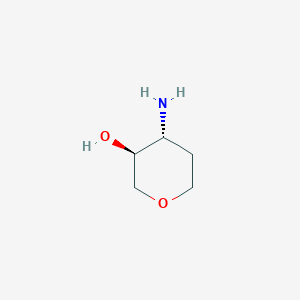

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R)-4-aminooxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 4 Aminotetrahydropyran 3 Ol

Stereoselective Synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Stereoselective synthesis is paramount for producing this compound, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The development of synthetic methods that precisely control the formation of stereocenters on the tetrahydropyran (B127337) ring is an area of intensive research. beilstein-journals.org

Asymmetric synthesis aims to create specific enantiomers of a chiral product. For this compound, this involves establishing the absolute configuration at the two stereocenters (C3 and C4). This can be achieved using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials.

A practical asymmetric synthesis of a highly functionalized tetrahydropyran, a DPP-4 inhibitor, showcases the power of this approach. nih.gov The synthesis relies on a sequence of ruthenium-catalyzed reactions, including a dynamic kinetic resolution (DKR) reduction to establish two adjacent stereocenters in a single step. nih.gov Similar strategies could be adapted for the synthesis of the target molecule. For instance, an asymmetric reduction of a suitable ketonic precursor, such as 4-amino-tetrahydropyran-3-one, using a chiral catalyst like Corey's oxazaborolidine, has been shown to produce chiral amino alcohols in high yield and enantioselectivity. researchgate.net

Table 1: Examples of Asymmetric Catalysts in Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Ruthenium-based DKR | Dynamic Kinetic Resolution Reduction | Creates two contiguous stereocenters | nih.gov |

| Chiral Oxazaborolidines (Corey's) | Asymmetric Ketone Reduction | Synthesis of chiral amino alcohols | researchgate.net |

Diastereoselective control is crucial for establishing the desired trans relationship between the amino and hydroxyl groups. This is often achieved by directing the approach of a reagent to one face of a molecule, influenced by existing stereocenters or directing groups.

In the context of tetrahydropyran synthesis, diastereoselectivity can be achieved during cyclization or subsequent functional group transformations. For example, the reduction of β-enaminoketones can lead to both cis- and trans-3-aminocyclohexanols, with the diastereoselectivity influenced by the choice of reducing agent and reaction conditions. mdpi.com A similar approach applied to a tetrahydropyranone precursor could provide a route to this compound. An efficient, directed reductive amination of β-hydroxy-ketones using Ti(iOPr)₄ and PMHS as the reducing agent has been shown to produce 1,3-syn-amino alcohols with high diastereoselectivity. organic-chemistry.org The choice of solvent can also be critical; intramolecular allylations to form tetrahydropyrans show optimal 1,3-stereoinduction in apolar solvents. nih.gov

Enantioselective synthesis focuses on producing one enantiomer in excess over the other, a quantity measured by enantiomeric excess (ee). Optimization of ee is a key goal in developing practical synthetic routes for pharmaceutical intermediates.

For amino alcohol structures, this often involves the enantioselective reduction of a prochiral ketone or the diastereoselective functionalization of a substrate containing a chiral auxiliary. The asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans provides a relevant example. researchgate.net In this process, an enantioselective reduction of a benzopyran-4-one using borane (B79455) and a catalytic amount of an oxazaborolidine afforded the corresponding alcohol with up to 95% ee. researchgate.net This alcohol was then converted to the desired amine without loss of stereochemical information. researchgate.net The choice of catalyst is critical; novel iridium catalysts (Ir-PSA) have been developed specifically for the asymmetric reductive amination of ketones, providing optically active amines with high yield and stereoselectivity. kanto.co.jp

Key Reaction Mechanisms and Pathways

The construction of the functionalized tetrahydropyran ring and the introduction of the amino group are achieved through specific and well-understood reaction mechanisms. The Prins cyclization and reductive amination are two of the most powerful and versatile pathways employed for this purpose.

The Prins reaction has become a powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.orgnih.gov The reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. researchgate.net This process generates an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the six-membered THP ring. beilstein-journals.orgbeilstein-journals.org

The stereochemical outcome of the Prins cyclization is highly dependent on the geometry of the starting homoallylic alcohol and the reaction conditions. The reaction typically proceeds through a chair-like transition state, which allows for predictable control over the relative stereochemistry of the substituents on the newly formed ring. beilstein-journals.org For example, a BiCl₃-catalyzed microwave-assisted Prins cyclization has been used to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.org Another variation, the Prins–Ritter reaction sequence, can be used to install an amido group at the C4 position. beilstein-journals.org However, a major limitation of the Prins cyclization can be racemization due to a competing oxonia-Cope rearrangement. nih.gov

Table 2: Variants of the Prins Cyclization

| Reaction Variant | Key Features | Resulting Structure | Reference |

|---|---|---|---|

| Mukaiyama Aldol (B89426)–Prins (MAP) | Traps the oxocarbenium ion with an internal nucleophile to avoid side reactions. | Functionalized Tetrahydropyran | nih.gov |

| Prins-Ritter Sequence | Uses a combination of a Lewis acid (e.g., CeCl₃) and acetyl chloride. | 4-Amidotetrahydropyran | beilstein-journals.org |

Reductive amination is a highly effective method for forming C-N bonds and is widely used to synthesize primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.com The reaction proceeds in two main stages: the formation of an imine or enamine from a carbonyl compound (aldehyde or ketone) and an amine, followed by the reduction of this intermediate to the corresponding amine. youtube.comyoutube.com

This technique is particularly useful for synthesizing this compound from a precursor like 3-hydroxy-tetrahydropyran-4-one. A key advantage is that the process can often be performed in a single pot. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com These reagents are mild enough that they selectively reduce the protonated iminium ion in the presence of the starting ketone or aldehyde, preventing side reactions. masterorganicchemistry.comyoutube.com The stereochemical outcome can be controlled to achieve the desired trans product, as demonstrated in the stereoselective synthesis of a DPP-4 inhibitor where a stereoselective reductive amination was a key final step. nih.gov

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |

| Polymethylhydrosiloxane | PMHS | Inexpensive and used with catalysts like stannous chloride. | organic-chemistry.org |

Chemoenzymatic Synthesis with Biocatalysis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of complex chiral molecules like this compound. researchgate.netmdpi.com This approach leverages the high chemo-, regio-, and stereoselectivity of enzymes to achieve transformations that are often challenging with traditional chemical methods. nih.gov The integration of biocatalysis into synthetic routes can lead to more efficient, cost-effective, and environmentally friendly processes. researchgate.netmdpi.com

A key strategy in the chemoenzymatic synthesis of chiral amines and related structures involves the use of enzymes such as transaminases, lipases, and esterases. researchgate.netnih.gov For instance, ω-transaminases are particularly valuable for their stereospecificity and broad substrate range in the synthesis of chiral amines. researchgate.net Research has demonstrated the potential to alter the enantiopreference of these enzymes by adjusting reaction conditions like substrate loading, ionic strength, or co-solvent content. researchgate.net This adaptability underscores the growing sophistication of biocatalysis for manufacturing pharmaceuticals. researchgate.net

The "chiral building block" approach is a common strategy where enzymes are used to generate enantiomerically pure intermediates that are then chemically converted to the final target molecule. nih.govnih.gov This method combines the flexibility of chemical synthesis with the high enantioselectivity of biocatalytic reactions. nih.gov

Table 1: Examples of Biocatalytic Approaches in Amine Synthesis

| Enzyme Class | Application | Key Advantages |

| Transaminases | Asymmetric synthesis of chiral amines | High stereospecificity, broad substrate range. researchgate.net |

| Lipases/Esterases | Kinetic resolution and desymmetrization | Access to enantiopure building blocks. nih.govnih.gov |

| Imine Reductases | Reductive amination | High conversion and enantiomeric excess. mdpi.com |

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the formation of heterocyclic rings like tetrahydropyrans is well-established. acs.orgnih.gov These methods offer efficient routes to construct the core structure of this compound through intramolecular cyclization.

Palladium catalysis can facilitate the regio- and stereoselective annulation of substrates containing both a nucleophile (like an alcohol) and an alkene or allene. acs.org The general mechanism often involves the formation of a vinylic palladium species, its addition across a double or triple bond, followed by intramolecular nucleophilic attack to close the ring. acs.org The versatility of this approach allows for the synthesis of a wide variety of five- and six-membered heterocycles. acs.org

Recent advancements have focused on developing migratory 1,1-cycloannulation reactions of unactivated alkenes, which can efficiently construct various aza- and oxaheterocycles. acs.org The choice of ligands, such as BINOL-derived bisphosphates, can be crucial in stabilizing palladium-hydride intermediates and enhancing reaction outcomes. acs.org

Table 2: Overview of Palladium-Catalyzed Cyclization Strategies

| Reaction Type | Substrates | Key Features |

| Vinylic Halide/Allene Annulation | Vinylic halides with alcohol or amine groups, allenes | Forms five- and six-membered rings. acs.org |

| Migratory 1,1-Cycloannulation | Aryl amines with unactivated alkenes | Tolerates various functional groups. acs.org |

| C-H Activation/C-O Cyclization | Alkenyl alcohols | Utilizes an oxidant to facilitate cyclization. nih.gov |

Functional Group Interconversions (FGIs) and Derivatization

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.edu In the context of synthesizing this compound, FGIs are critical for introducing the amino and hydroxyl groups at the desired positions and with the correct stereochemistry.

Common FGIs include nucleophilic substitutions, electrophilic additions, and rearrangements. ub.edu For example, an alcohol can be converted into a good leaving group, such as a sulfonate, which can then be displaced by an azide (B81097) nucleophile. Subsequent reduction of the azide furnishes the desired amine. This sequence allows for precise control over the stereochemistry of the newly introduced amino group.

The choice of reagents for these interconversions is crucial for achieving high yields and avoiding side reactions. For instance, the use of triphenylphosphine (B44618) in combination with various halogen sources can effectively convert alcohols to alkyl halides. ub.edu Similarly, modern reagents and catalysts are continuously being developed to improve the efficiency and selectivity of these transformations. organic-chemistry.org

Novel Synthetic Route Development

The development of new and improved synthetic routes for this compound is driven by the need for more efficient, cost-effective, and scalable production methods.

Cost-Benefit Analysis of Synthetic Protocols

A thorough cost-benefit analysis is essential when evaluating different synthetic routes, especially for potential industrial applications. This analysis goes beyond just the cost of raw materials and includes factors such as:

Reagent and Catalyst Costs: The price of specialized reagents and catalysts, particularly those based on precious metals like palladium, can be a significant factor. youtube.com

Energy Consumption: Reactions that require high temperatures or prolonged reaction times contribute to higher energy costs. youtube.com

Waste Generation and Disposal: "Green" chemistry principles favor routes that minimize waste production, reducing disposal costs and environmental impact. researchgate.net

Biocatalytic routes are often highlighted for their potential to be more cost-effective and environmentally benign compared to traditional chemical processes. researchgate.netmdpi.com

Scalability Considerations for Industrial Production

The ability to scale a synthetic route from the laboratory bench to industrial production is a critical consideration. A process that is efficient on a small scale may not be feasible for large-scale manufacturing. Key scalability factors include:

Safety: Ensuring that all reaction steps can be performed safely on a large scale.

Availability of Starting Materials: The raw materials must be readily available in large quantities and at a reasonable cost.

Robustness of the Process: The synthesis should be tolerant to minor variations in reaction conditions that can occur in an industrial setting.

Purification: The methods used for purification must be amenable to large-scale operations.

The development of kilogram-scale biocatalytic processes demonstrates the increasing maturity and scalability of these methods for producing valuable chemical intermediates. researchgate.net

Structure Activity Relationship Sar Studies of Trans 4 Aminotetrahydropyran 3 Ol Derivatives

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its interaction with biological targets. For derivatives of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, conformational analysis reveals key insights into their preferred spatial arrangements.

The tetrahydropyran (B127337) (THP) ring, like cyclohexane, predominantly adopts low-energy chair conformations to minimize ring strain. Nuclear Magnetic Resonance (NMR) studies on THP systems confirm the presence of these chair geometries and allow for the investigation of ring inversion processes. The energy barrier for this inversion is not significantly affected by the presence of the oxygen heteroatom compared to cyclohexane.

In this compound, the trans configuration of the amino and hydroxyl groups dictates a specific pattern of intramolecular interactions that stabilizes certain conformations. The most stable conformation typically places the bulky substituents in equatorial positions to minimize steric hindrance. However, the interplay between steric effects and potential intramolecular hydrogen bonding between the amino and hydroxyl groups ultimately determines the preferred conformational state.

Crystallographic analysis of some amide-containing tetrahydropyran derivatives has shown that they can adopt "locked" chair conformations in the solid state. These rigid conformations provide a snapshot of a low-energy state that may reflect the bioactive conformation required for target binding. A method for identifying potential bioactive conformations involves comparing the conformational clusters of active compounds with their inactive analogues. nih.gov Conformations that are uniquely accessible to the active ligand are considered strong candidates for the bioactive shape. nih.gov

Table 1: Typical Geometric Parameters of Tetrahydropyran Rings from Crystallographic Data

| Parameter | Approximate Value | Source |

|---|---|---|

| C-C Bond Length | 1.54 Å | |

| C-O Bond Length | 1.43 Å | |

| C-N Bond Length | 1.47 Å | |

| Vicinal Proton Coupling Constant (J) for chair geometries | ~2 Hz (for ~60° dihedral angle) |

This interactive table summarizes key bond lengths and a representative NMR coupling constant used to confirm the chair conformation of tetrahydropyran rings.

Impact of Stereochemistry on Biological Interactions

Stereochemistry is a critical determinant of a molecule's biological activity, influencing everything from target binding to metabolic stability. nih.govmdpi.com For chiral compounds like this compound, the specific spatial arrangement of atoms can lead to significant differences in pharmacological effects between stereoisomers. mdpi.com

The relative orientation of the amino and hydroxyl groups on the tetrahydropyran ring is paramount. The trans-diastereomer creates a distinct three-dimensional structure compared to the corresponding cis-isomers (e.g., (3R,4R) or (3S,4S)). These differences in steric and electronic interactions result in measurable variations in physical properties, such as melting points and solubility, and distinct spectroscopic signatures in NMR.

This stereochemical variation directly impacts biological activity. Studies on related compounds have demonstrated that different stereoisomers can exhibit unique binding modes with enzymes. For instance, in a study of related compounds, a (4S) configuration was found to form stronger hydrogen bonds with a biological cofactor compared to the (4R) isomer, leading to enhanced catalytic efficiency. This highlights that a precise stereochemical configuration is often required for optimal interaction with a target's binding site. In some cases, biological activity is exclusive to one stereoisomer, suggesting that stereospecificity can be a factor in molecular transport across cell membranes as well as in target engagement. mdpi.comresearchgate.net

Substituent Effects on Biological Efficacy

Modifying the core structure of this compound with various substituents is a key strategy in medicinal chemistry to fine-tune its biological properties.

The introduction of methyl groups is a common tactic to modulate a molecule's lipophilicity (hydrophobicity). nih.gov Adding a non-polar alkyl group like methyl can increase the compound's ability to cross lipid-rich biological membranes. masterorganicchemistry.com In SAR studies, methylating various positions on the tetrahydropyran ring or on the amino group could be explored to optimize pharmacokinetic properties. Studies on other complex molecules have shown that the addition of a methyl group can significantly influence biological activity. nih.gov

Table 2: Conceptual Effect of Methylation on Hydrophobicity

| Compound | Modification | Expected Change in LogP* |

|---|---|---|

| This compound | Parent Compound | Baseline |

| N-Methyl-TRANS-4-AMINOTETRAHYDROPYRAN-3-OL | Methylation of Amino Group | Increase |

| C-Methyl-TRANS-4-AMINOTETRAHYDROPYRAN-3-OL | Methylation on Ring Carbon | Increase |

*LogP is the logarithm of the partition coefficient between octanol (B41247) and water, a common measure of lipophilicity. An increase indicates greater hydrophobicity. This table is illustrative.

Altering the core heterocyclic ring system can have profound effects on a molecule's properties. A relevant comparison is between the six-membered tetrahydropyran (THP) ring and the five-membered tetrahydrofuran (B95107) (THF) ring found in an analogous compound, trans-4-aminotetrahydrofuran-3-ol.

The larger THP ring generally offers greater conformational flexibility compared to the more constrained THF ring. This difference in ring size and flexibility can influence how the molecule presents its key binding groups (the amino and hydroxyl functions) to a biological target. Furthermore, tetrahydropyran-based analogs often exhibit improved aqueous solubility compared to their tetrahydrofuran counterparts, a property that can be advantageous for drug development.

Table 3: Comparison of Tetrahydropyran and Tetrahydrofuran Analogs

| Feature | Tetrahydropyran Derivative | Tetrahydrofuran Derivative | Source |

|---|---|---|---|

| Ring Size | 6-membered | 5-membered | |

| Conformational Flexibility | Higher | Lower | |

| Aqueous Solubility | Generally higher | Generally lower | |

| Biological Mimicry | Can mimic pyranose sugars | Can mimic furanose sugars |

This interactive table compares the properties of six-membered tetrahydropyran rings with five-membered tetrahydrofuran rings in analogous structures.

Varying the primary amino and hydroxyl groups is a fundamental approach to altering biological activity. These groups are polar and capable of forming hydrogen bonds, which are often crucial for ligand-target recognition. masterorganicchemistry.com Converting the amino group into a carboxamide is one such modification. Amides contain a carbonyl group attached to the nitrogen and can act as both hydrogen bond donors (if N-H is present) and acceptors (via the carbonyl oxygen). masterorganicchemistry.com This change alters the electronic properties and hydrogen bonding capacity compared to the original amine.

Crystallographic studies have revealed that introducing an amide functional group can lead to conformationally "locked" states, which can be beneficial for reducing the entropic penalty upon binding to a target. Research on other molecular scaffolds has shown that converting amino acids to their corresponding ester or amide derivatives can significantly impact their interaction with biological targets and their ability to permeate cells. mdpi.comresearchgate.net

Ligand-Target Binding Interactions

The biological effects of this compound derivatives are mediated by their binding to specific molecular targets, such as enzymes or receptors. The amino (-NH₂) and hydroxyl (-OH) groups are critical for these interactions, often acting as key pharmacophores that form hydrogen bonds or other electrostatic interactions within the target's binding site.

Molecular docking studies are computational tools used to predict and analyze how a ligand fits into a target's binding pocket. nih.govmdpi.com Such studies can help visualize the most stable binding poses and identify key amino acid residues involved in the interaction. For derivatives of this compound, docking simulations would likely show the hydroxyl and amino groups forming a network of hydrogen bonds with polar residues in the active site.

The stereochemistry of the ligand is crucial for achieving a precise fit. As noted previously, studies on related molecules have shown that a specific stereoisomer (e.g., the 4S configuration) can enable stronger and more effective hydrogen bonding with a target compared to other isomers. In some cases, this interaction can be covalent, where the ligand forms a permanent chemical bond with the target, leading to irreversible inhibition. mdpi.comresearchgate.net

This interactive table outlines the likely molecular interactions between the functional groups of this compound and a hypothetical biological target.

Medicinal Chemistry Applications of Trans 4 Aminotetrahydropyran 3 Ol As a Drug Scaffold.

Role as a Chiral Intermediate in Drug Synthesis

The chirality of TRANS-4-aminotetrahydropyran-3-ol is a critical aspect of its utility in drug synthesis. As a chiral intermediate, it provides a pre-defined stereochemical framework that is often essential for the biological activity of the final drug molecule. The precise spatial arrangement of the amino and hydroxyl groups allows for stereospecific interactions with target proteins, such as enzymes and receptors. This can lead to improved potency and selectivity, as one enantiomer is often significantly more active than the other. The use of this chiral building block can also simplify the synthesis of complex molecules by reducing the need for challenging chiral separations or asymmetric synthesis steps later in the synthetic route.

Exploration in Drug Discovery Programs

Drug discovery programs have explored this compound as a scaffold for a range of therapeutic areas. Its favorable physicochemical properties, such as a low molecular weight and a high fraction of sp3-hybridized carbons, contribute to its attractiveness as a lead-like scaffold. These characteristics can lead to improved solubility, metabolic stability, and oral bioavailability of the resulting drug candidates. Researchers have incorporated this moiety into novel compounds targeting cardiovascular diseases, metabolic disorders, and central nervous system disorders.

Design of Novel Therapeutic Agents

The unique structural features of this compound have been leveraged in the design of various novel therapeutic agents. The amino and hydroxyl groups can be readily functionalized, allowing for the systematic exploration of the chemical space around the core scaffold. This has led to the discovery of potent and selective modulators of various biological targets.

The this compound scaffold has been successfully employed in the design of enzyme inhibitors. For instance, it has been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. The amino group of the scaffold can form a key interaction with the active site of the enzyme, while the rest of the molecule can be modified to enhance potency and selectivity. Furthermore, this scaffold has been utilized in the development of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.

In the realm of receptor ligands, the this compound scaffold has been instrumental in the development of kappa opioid receptor (KOR) antagonists. These compounds are of interest for the treatment of depression, anxiety, and addiction. The rigid conformation of the tetrahydropyran (B127337) ring and the specific orientation of the substituents are key to achieving high affinity and selectivity for the KOR over other opioid receptor subtypes.

While the primary focus of research on this compound derivatives has been on other therapeutic areas, there is emerging interest in their potential antimicrobial and anticancer properties. The ability to introduce a wide range of functional groups onto the scaffold allows for the generation of compounds with diverse pharmacological profiles. Further investigation is needed to fully elucidate the potential of this scaffold in these areas.

Scaffold Hopping and Lead Optimization Strategies

Replacing Unwanted Molecular Motifs

A common strategy in drug optimization is the replacement of molecular motifs that are associated with undesirable properties, such as poor metabolic stability, toxicity, or low solubility. biosolveit.de This bioisosteric replacement aims to retain or improve biological activity while mitigating liabilities. nih.gov this compound is an excellent candidate for this role, particularly for replacing planar, lipophilic aromatic rings or metabolically vulnerable groups.

Below is a data table comparing the physicochemical properties of common, often problematic, molecular motifs with the this compound scaffold.

| Property | Benzene (B151609) | Piperidine | This compound |

| Molecular Formula | C₆H₆ | C₅H₁₁N | C₅H₁₁NO₂ |

| Molecular Weight ( g/mol ) | 78.11 | 85.15 | 117.15 nih.gov |

| logP (Calculated) | 2.13 | 1.1 | -1.3 nih.gov |

| Topological Polar Surface Area (Ų) | 0 | 12.03 | 55.5 nih.gov |

| Fraction of sp³ Carbons | 0 | 1.0 | 1.0 |

| Hydrogen Bond Donors | 0 | 1 | 2 nih.gov |

| Hydrogen Bond Acceptors | 0 | 1 | 3 nih.gov |

This table was generated using data from chemical databases and computational models to illustrate the contrasting properties of the scaffolds.

The data clearly shows that this compound offers a significantly more polar and less lipophilic profile compared to benzene and even piperidine, a common saturated heterocycle. nih.gov Its higher count of hydrogen bond donors and acceptors, along with a larger polar surface area, can enhance solubility and facilitate specific interactions with biological targets.

Structure-Based Core Replacement

Structure-based drug design leverages the three-dimensional structural information of a biological target to design potent and selective inhibitors. arxiv.orgnih.gov A key technique in this field is "scaffold hopping," where the core of a known ligand is replaced with a novel scaffold that maintains the crucial interactions with the target protein. biosolveit.de

The well-defined stereochemistry and conformational rigidity of this compound make it an ideal candidate for structure-based core replacement. The trans orientation of the amino and hydroxyl groups provides specific directional vectors that can mimic the spatial arrangement of key functional groups in an original ligand. By overlaying the scaffold onto a known binder within the active site of a protein, medicinal chemists can design new molecules where the tetrahydropyran ring serves as the new core, positioning the appended chemical groups for optimal interaction.

For example, if a lead compound features a central phenyl ring with two substituents that form critical hydrogen bonds, this core could be replaced by the this compound scaffold. The amino and hydroxyl groups could be used to replicate the hydrogen bonding network, while the rest of the molecule is attached to the scaffold's carbon backbone. This strategy can lead to the discovery of novel chemotypes with improved drug-like properties and potentially new intellectual property. biosolveit.de While specific, published examples of this application for this compound are not yet widespread, the principles of scaffold hopping and the structural features of this compound strongly support its utility in this advanced design approach. sygnaturediscovery.comnih.gov

Computational Chemistry and in Silico Studies.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For a molecule like TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, docking studies would be crucial in identifying potential biological targets.

Although specific docking studies for this compound are not readily found, research on similar aminotetrahydropyran derivatives highlights their potential as inhibitors for various enzymes. For instance, aryl aminotetrahydropyrans have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes nih.gov. Molecular docking of these analogs into the active site of DPP-4 would typically reveal key interactions, such as hydrogen bonds formed by the amino and hydroxyl groups and hydrophobic interactions involving the tetrahydropyran (B127337) ring.

Molecular dynamics (MD) simulations could further be employed to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the binding interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.5 to -8.0 |

| Interacting Residues | Asp145, Lys72, Glu91 |

| Key Interactions | Hydrogen bond with amino group, Hydrogen bond with hydroxyl group, van der Waals interactions with tetrahydropyran ring |

| RMSD (Å) during Simulation | < 2.0 |

Note: This table is illustrative and based on typical values for small molecule inhibitors. Specific data for this compound is not available.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For this compound, DFT calculations could be used to:

Determine the most stable three-dimensional conformation.

Calculate the distribution of electron density and the molecular electrostatic potential (MEP), which can indicate regions of the molecule likely to be involved in electrostatic interactions.

Predict spectroscopic properties, such as NMR and IR spectra, to aid in its experimental characterization.

While specific DFT studies on this compound are not published, quantum chemical calculations are a standard method for characterizing novel small molecules in medicinal chemistry.

Prediction of Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Predicting the bioactive conformation—the shape a molecule adopts when it binds to its biological target—is a key aspect of computational drug design.

For a flexible molecule like this compound, which has a non-planar tetrahydropyran ring and rotatable bonds, conformational analysis is essential. Techniques such as systematic or stochastic conformational searches can be used to explore the potential energy surface and identify low-energy conformers. The bioactive conformation is often, though not always, a low-energy conformation. In the context of related aminotetrahydropyran derivatives that act as triple uptake inhibitors, a "folded" conformation was found to be crucial for their activity nih.gov. This highlights the importance of understanding the conformational preferences of the tetrahydropyran scaffold.

Ligand Design and Virtual Screening

The scaffold of this compound can serve as a starting point for the design of new ligands and for virtual screening campaigns to identify novel bioactive compounds. Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.

The aminotetrahydropyran core is considered an sp³-rich scaffold, which is a desirable feature in modern drug discovery for achieving better three-dimensionality and exploring novel chemical space nih.gov. In a virtual screening workflow, databases containing millions of compounds could be filtered based on their similarity to the this compound structure or by docking them into the active site of a target protein. This approach can efficiently identify potential hit compounds for further experimental testing.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be developed based on the structure of this compound. The key pharmacophoric features would likely be:

A hydrogen bond donor (the amino group).

A hydrogen bond donor and acceptor (the hydroxyl group).

A hydrophobic region (the aliphatic tetrahydropyran ring).

This pharmacophore model could then be used as a 3D query to search chemical databases for other molecules that share these features in a similar spatial arrangement. Studies on analogous pyran derivatives have successfully used pharmacophore modeling to identify key features for activity as triple uptake inhibitors, including hydrophobic, aromatic, and cationic features nih.gov.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Description |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) |

| Hydrogen Bond Donor/Acceptor (HBD/HBA) | Hydroxyl group (-OH) |

| Hydrophobic (HY) | Tetrahydropyran ring |

Advanced Characterization Techniques in Research

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic analysis is a cornerstone in the characterization of organic molecules like TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, providing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in defining the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the tetrahydropyran (B127337) ring and its substituents would confirm the trans relationship between the amino and hydroxyl groups. The specific splitting patterns would further elucidate the spatial relationships between adjacent protons. Similarly, a ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the heterocyclic ring, with their chemical shifts being indicative of their chemical environment (e.g., attached to an oxygen or nitrogen atom).

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-O stretch of the ether within the tetrahydropyran ring.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition. The fragmentation pattern can also offer further structural clues.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Expected Key Observations |

| ¹H NMR | Signals corresponding to protons on the tetrahydropyran ring, with coupling constants indicative of a trans configuration. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the tetrahydropyran ring. |

| IR | Absorption bands for O-H, N-H, and C-O stretching vibrations. |

| MS | Molecular ion peak confirming the molecular weight of 117.15 g/mol . |

Note: The exact chemical shifts, coupling constants, and absorption frequencies would be determined from experimental data.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the tetrahydropyran ring. Crucially, this technique would unambiguously confirm the trans orientation of the amino and hydroxyl substituents on the ring. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state.

Table 2: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the molecular geometry. |

| Torsion Angles | Definitive confirmation of the ring conformation and substituent orientation. |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound. By using an appropriate stationary phase and mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of other peaks would suggest the existence of impurities or related substances. Chiral HPLC, utilizing a chiral stationary phase, would be particularly important for separating the enantiomers of this compound, allowing for the determination of enantiomeric excess.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for volatile derivatives of the compound.

The separation of the cis and trans diastereomers is a critical application of chromatography in the context of this compound's synthesis and purification. Different chromatographic methods, including column chromatography and HPLC, can be optimized to effectively separate these isomers based on their differing polarities and interactions with the stationary phase.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Stationary Phase |

| HPLC | Purity assessment | C18 (Reversed-Phase) |

| Chiral HPLC | Enantiomeric separation | Chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| GC-MS | Purity and structural confirmation | Polysiloxane-based capillary column |

| Column Chromatography | Preparative separation of diastereomers | Silica gel |

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Strategies

The efficient and stereoselective synthesis of highly substituted tetrahydropyrans remains a key focus for organic chemists. Future efforts will likely concentrate on the development of novel synthetic routes that offer improved yields, greater stereocontrol, and access to a wider diversity of structural analogs. nih.govnih.gov Strategies such as tandem reactions, where multiple bond-forming events occur in a single pot, are being explored to streamline synthetic sequences. For instance, a one-pot synthesis of highly substituted tetrahydropyran-4-ones has been achieved through an aldol (B89426) reaction followed by a tandem Knoevenagel condensation and intramolecular Michael addition. nih.gov

Furthermore, the development of novel synthons and functionalization methods for tetrahydropyran (B127337) derivatives will be crucial. nih.gov This includes the exploration of new catalytic systems and reagents to enable the selective introduction of various substituents onto the tetrahydropyran ring. These advancements will provide medicinal chemists with a broader toolkit to fine-tune the pharmacological properties of trans-4-aminotetrahydropyran-3-ol-based compounds.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. nih.govwiley.comaccscience.com These powerful computational tools are being employed to accelerate various stages of drug design, from target identification to lead optimization. nih.govaccscience.com

ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel compounds. nih.govplos.org For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the bioactivity of tetrahydropyran derivatives against specific therapeutic targets. plos.org These models can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Furthermore, generative AI algorithms can design novel molecules with desired properties from scratch. accscience.com By learning the underlying patterns in existing datasets of active compounds, these models can propose new tetrahydropyran-based structures with enhanced potency, selectivity, and pharmacokinetic profiles. The application of AI and ML is expected to significantly shorten the timeline for discovering and developing the next generation of drugs based on the this compound scaffold. drughunter.com

Novel Therapeutic Targets and Disease Areas

While derivatives of this compound have shown promise in areas like oncology and inflammation, ongoing research is expanding their potential applications to a wider range of diseases. The inherent structural features of the tetrahydropyran ring system make it a versatile scaffold for targeting various biological pathways. auctoresonline.org

Future research will likely focus on exploring the activity of these compounds against novel therapeutic targets. This includes proteins implicated in neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov For example, some pyran-based compounds are being investigated for the treatment of Alzheimer's disease. nih.gov The ability to readily modify the substituents on the tetrahydropyran ring allows for the systematic exploration of structure-activity relationships and the optimization of compounds for specific targets. The diverse pharmacological properties reported for tetrahydropyran derivatives, including antimicrobial and antiviral activities, suggest a broad therapeutic potential waiting to be fully explored. auctoresonline.orgnih.gov

Exploration of PROTAC and Molecular Glue Applications

Targeted protein degradation has emerged as a powerful new therapeutic modality, and the this compound scaffold is well-suited for incorporation into these novel drug constructs. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker component of a PROTAC is critical for its activity, and the tetrahydropyran ring can serve as a rigid and tunable linker to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govarxiv.org

Similarly, molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. nih.govresearchgate.net The discovery of molecular glues has largely been serendipitous, but rational design strategies are beginning to emerge. researchgate.net The this compound scaffold could serve as a starting point for the design of novel molecular glues, with its functional groups providing handles for interaction with both the target protein and the E3 ligase. mdpi.com The exploration of this scaffold in the context of PROTACs and molecular glues represents a significant growth area with the potential to address previously "undruggable" targets. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve the sustainability of chemical processes. nih.gov The synthesis of this compound and its derivatives is an area where green chemistry approaches can have a significant impact.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild reaction conditions. nih.govnih.gov For example, transaminases can be used for the stereoselective synthesis of chiral amines, a key structural feature of this compound. researchgate.net The development of biocatalytic routes can reduce the reliance on hazardous reagents and solvents, leading to more environmentally friendly synthetic processes. nih.gov Furthermore, the use of renewable feedstocks as starting materials is another key aspect of green chemistry that is being explored for the synthesis of complex molecules. nih.govnih.gov As the demand for sustainable manufacturing practices grows, the development of green synthetic routes for this important chemical scaffold will become increasingly critical.

Q & A

Q. What statistical approaches are recommended for comparing biological activity data (e.g., enzyme inhibition) across derivatives of trans-4-aminotetrahydropyran-3-ol?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests to assess significance between IC₅₀ values. Principal component analysis (PCA) correlates structural features (e.g., substituent electronegativity) with activity trends. Dose-response curves (4-parameter logistic model) quantify potency and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.